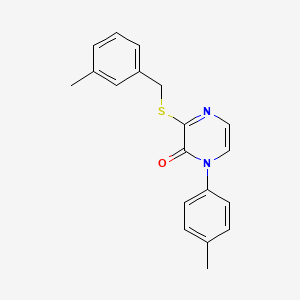
1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure substituted with carboxymethyl and tetrafluoro groups
Mechanism of Action
Target of Action
Carboxymethyl derivatives like carboxymethyl cellulose (cmc) are known to interact with various biological targets . For instance, CMC binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors .
Mode of Action
Carboxymethyl derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the physical properties of the target, such as viscosity and stability .
Biochemical Pathways
Carboxymethyl derivatives are known to interact with various biochemical pathways . For instance, carboxymethyl cellulose can affect the regulation of glycolysis .
Pharmacokinetics
Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their pharmacokinetic properties . For instance, carboxymethyl cellulose has been found to have a residence time of approximately 2 hours when bound to corneal cells .
Result of Action
Carboxymethyl derivatives are known to have various effects, such as modifying the physical properties of their targets and affecting biochemical pathways .
Action Environment
Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their responses to environmental factors . For instance, the yield of carboxymethyl cellulose can be enhanced by optimizing cultural conditions .
Preparation Methods
The synthesis of 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the fluorination of cyclobutane derivatives followed by carboxylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the tetrafluorocyclobutane ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and bioavailability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Compared to other fluorinated cyclobutane derivatives, 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is unique due to its dual carboxylic acid groups and tetrafluorination. Similar compounds include:
2,2,3,3-Tetrafluorocyclobutane-1-carboxylic acid: Lacks the carboxymethyl group.
1-(Hydroxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group
Properties
IUPAC Name |
1-(carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4O4/c8-6(9)2-5(4(14)15,1-3(12)13)7(6,10)11/h1-2H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKRJRDYSVNZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)
![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/new.no-structure.jpg)

![methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)
![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)
![2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2417211.png)


![5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2417217.png)

